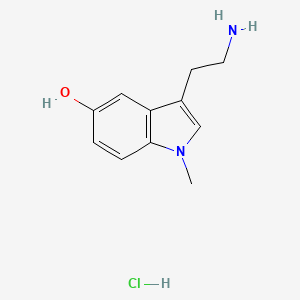

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride

Übersicht

Beschreibung

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, also known as Tryptamine hydrochloride, is a laboratory chemical . It is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase . It has a molecular weight of 196.68 .

Synthesis Analysis

While specific synthesis methods for 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, there are related compounds that have been synthesized. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .

Molecular Structure Analysis

The molecular structure of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride consists of an indole ring along with chains of ethyl groups ended with an amino group . The nitrogen in these compounds is bonded to three different groups, making it stereogenic and its configuration is chiral .

Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, it’s worth noting that this compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride include a melting point of 253-255 °C (lit.) and solubility in water: soluble 0.1 g/10 mL, clear to slightly hazy, colorless to yellow .

Wissenschaftliche Forschungsanwendungen

Neurotransmission Studies

Serotonin hydrochloride is extensively used in neurotransmission studies due to its role as a neurotransmitter . It’s involved in the transmission of nerve impulses across synapses, affecting mood, memory processing, sleep, and cognition. Research in this area can lead to a better understanding of neurological diseases and the development of new treatments for conditions like depression, anxiety, and Alzheimer’s disease.

Pharmacological Research

In pharmacological research , serotonin hydrochloride is used to study the effects of drugs on the serotonin system . This includes the development of antidepressants, anxiolytics, and antipsychotic medications. Understanding how these drugs interact with serotonin receptors can help in creating more effective and targeted therapies with fewer side effects.

Gastrointestinal Function

Serotonin plays a significant role in the gastrointestinal tract , regulating functions such as motility and secretion . Serotonin hydrochloride is used in research to explore treatments for disorders like irritable bowel syndrome (IBS) and other conditions that affect the digestive system.

Cardiovascular Research

This compound is also important in cardiovascular research . Serotonin affects blood vessels’ tone and structure and is involved in the cardiovascular system’s regulation . Studies using serotonin hydrochloride can help in understanding hypertension and the development of drugs to treat various heart conditions.

Behavioral and Cognitive Studies

Serotonin hydrochloride is vital for behavioral and cognitive studies . It’s implicated in various behaviors and psychological states, including aggression, appetite, and sexual behavior . Research in this field can lead to insights into behavioral disorders and contribute to the development of behavioral therapies.

Sleep and Circadian Rhythm Research

Lastly, serotonin hydrochloride is used in sleep and circadian rhythm research . It’s known to influence sleep patterns and the body’s internal clock . This research can lead to new treatments for sleep disorders and a better understanding of the impact of circadian rhythms on overall health.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

While specific future directions for 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, it’s worth noting that tryptamine derivatives have been used in the preparation of potential antitumor agents, inhibitors against hepatitis B virus, and new antimalarial agents . This suggests potential future directions for research and development involving 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride and its derivatives.

Wirkmechanismus

Target of Action

The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.

Mode of Action

Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.

Biochemical Pathways

Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .

Pharmacokinetics

It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .

Action Environment

The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSRQLTJLNBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |

CAS RN |

73536-92-2 | |

| Record name | 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)

![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)

![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)

![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)